2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7-4-5-8(12)9(6-7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAAEZNXAGEDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364156 | |
| Record name | 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588692-86-8 | |
| Record name | 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of o-Cresol Derivatives
- The chlorination step is critical for introducing the chlorine atom at the 2-position of the phenol ring.
- Hypochlorous acid (HCIO) is a preferred chlorinating reagent due to its selectivity for monochlorination and mild reaction conditions.
- The reaction is optimally conducted at a pH range of 7.0 to 9.4, preferably between 7.0 and 8.5, to maintain the presence of active HCIO and minimize disproportionation into oxygen and hydrochloric acid, which reduces yield.
- Temperature control between 0°C and 50°C, preferably 10°C to 30°C, influences the ratio of 4-chlorinated to 6-chlorinated products, with lower temperatures favoring higher selectivity for the desired 4-chloro isomer.
- The chlorination is typically performed in aqueous media with controlled pH and temperature, followed by removal of unreacted starting materials by vapor distillation or organic solvent extraction.
Etherification with 2-Methylpropanoic Acid Derivatives
- The chlorinated phenol (2-chloro-5-methylphenol) is reacted with sodium 2-chloropropionate or similar alkanoic acid halides.
- A typical procedure involves dissolving o-cresol in refluxing toluene, adding sodium hydroxide solution to generate the phenolate ion, and removing water by azeotropic distillation.
- Sodium 2-chloropropionate is then added, and the mixture is heated at approximately 80°C for several hours (e.g., 5 hours) to promote nucleophilic substitution forming the ether linkage.
- After reaction completion, the mixture is cooled, acidified with concentrated hydrochloric acid to precipitate the product, and extracted with methylene chloride.
- The organic layer is dried over sodium sulfate, concentrated under reduced pressure, and purified by decolorizing charcoal treatment to yield the final 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid.
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | o-Cresol (56 g), 40% NaOH (50 mL), toluene (300 mL), reflux | Formation of phenolate ion and azeotropic removal of water | Phenolate solution ready for alkylation |
| 2 | Sodium 2-chloropropionate (68 g), 80°C, 5 hours | Nucleophilic substitution to form ether linkage | Formation of 2-(2-methylphenoxy)propanoic acid intermediate |
| 3 | Cooling, addition of concentrated HCl (25-50 mL), ice (200 g) | Acidification to precipitate product | Precipitation of target acid |
| 4 | Extraction with methylene chloride, drying, concentration | Purification steps | Isolated product with melting point 66-67°C, optical rotation +18.2° |
Note: The above procedure is adapted from a closely related compound synthesis and can be modified for the chlorinated derivative by substituting chlorinated phenol starting material.
- The chlorination step's pH and temperature are crucial for maximizing yield and selectivity. Maintaining pH between 7 and 9 and temperature around 10-30°C reduces side reactions and improves the ratio of desired chlorinated isomer.
- The use of sodium 2-chloropropionate as the alkylating agent provides a straightforward route to the propanoic acid moiety via nucleophilic substitution.
- Purification by acidification and organic solvent extraction followed by drying and charcoal treatment ensures high purity of the final product.
- Optical rotation and melting point data serve as quality control parameters to confirm the identity and enantiomeric purity of the synthesized acid.
| Parameter | Optimal Range/Value | Notes |
|---|---|---|
| Chlorination reagent | Hypochlorous acid (HCIO) | Preferred for selectivity |
| Chlorination pH | 7.0 – 8.5 | Maintains active HCIO, limits side reactions |
| Chlorination temperature | 10°C – 30°C | Controls regioselectivity |
| Alkylation agent | Sodium 2-chloropropionate | Provides propanoic acid moiety |
| Alkylation temperature | ~80°C | Promotes ether formation |
| Reaction time (alkylation) | ~5 hours | Ensures completion |
| Purification | Acidification, extraction, drying, charcoal | Ensures product purity |
| Product melting point | 66-67°C | Quality control |
| Optical rotation | +18.2° (c=10, CHCl3) | Confirms stereochemistry |
The preparation of this compound involves selective chlorination of o-cresol derivatives under controlled pH and temperature conditions, followed by nucleophilic substitution with sodium 2-chloropropionate to form the ether-linked propanoic acid. Optimization of reaction parameters such as pH, temperature, and reagent stoichiometry is essential to maximize yield and selectivity. The final product is isolated by acidification and solvent extraction, with purification steps ensuring high purity and consistent stereochemical properties.
This synthesis approach is supported by multiple research findings and patent literature, providing a robust and scalable method for producing this important herbicidal compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like DMF.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 2-(2-chloro-5-methylphenoxy)-2-methylpropanol.
Scientific Research Applications
2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Analogs
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound (Target Compound) | 588692-86-8 | C₁₁H₁₃ClO₃ | 228.67 | -Cl, -CH₃ on phenoxy; α-methyl group |
| 2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) | 93-65-2 | C₁₀H₁₁ClO₃ | 214.65 | -Cl, -CH₃ on phenoxy; no α-methyl |
| 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid | 62443-89-4 | C₁₁H₁₃ClO₃ | 228.67 | -Cl, -CH₃ on phenoxy (position 4) |
| 2-(2-Chloro-5-methylphenoxy)propanoic acid | 30033-94-4 | C₁₀H₁₁ClO₃ | 214.65 | -Cl, -CH₃ on phenoxy; no α-methyl |
| Haloxyfop (Herbicide) | 69806-34-4 | C₁₅H₁₁ClF₃NO₄ | 361.70 | Pyridinyloxy; -CF₃; ester functional |
Key Observations :
- Substituent Position: Chlorine and methyl group positions on the phenoxy ring influence electronic properties and binding interactions. For example, 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid (CAS 62443-89-4) has a chlorine at position 4, which may affect solubility and toxicity .
Hazard Profiles and Regulatory Status
Table 2: Hazard Comparison
Key Observations :
- The target compound exhibits moderate toxicity compared to MCPP, which has a higher health hazard rating. This difference may arise from MCPP's lack of an α-methyl group, enhancing bioavailability .
Biological Activity
Overview
2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, commonly referred to as MCPA , is a synthetic compound belonging to the class of phenoxy herbicides. Its chemical structure features a chloro-substituted phenoxy group, which plays a significant role in its biological activity. This compound has garnered attention for its herbicidal properties and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 588692-86-8
- Molecular Formula : C₁₁H₁₃ClO₃
- Molecular Weight : 228.67 g/mol
MCPA acts primarily as a selective herbicide, functioning through the mimicry of natural plant hormones (auxins). This leads to uncontrolled growth in susceptible plant species, ultimately resulting in their death. The mechanism involves:
- Disruption of normal growth processes.
- Induction of abnormal cell division and elongation.
Herbicidal Properties
MCPA is effective against a variety of broadleaf weeds while being less harmful to grasses. Its application is common in agricultural practices for controlling unwanted vegetation in cereal crops.
Antimicrobial Activity
Recent studies have indicated that MCPA exhibits antimicrobial properties. Research has shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in agriculture beyond weed control, such as in managing plant pathogens.
Case Studies and Experimental Data
-
Herbicidal Efficacy : A study conducted on various weed species demonstrated that MCPA effectively reduced biomass and seed production, particularly in broadleaf weeds like Chenopodium album and Echinochloa crus-galli.
- Table 1: Efficacy of MCPA on Different Weed Species
| Weed Species | Biomass Reduction (%) | Seed Production Reduction (%) |
|----------------------------|-----------------------|-------------------------------|
| Chenopodium album | 85 | 90 |
| Echinochloa crus-galli | 78 | 88 |
| Taraxacum officinale | 70 | 75 |
- Table 1: Efficacy of MCPA on Different Weed Species
-
Antimicrobial Studies : In vitro tests revealed that MCPA inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Table 2: Antimicrobial Activity of MCPA
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|----------------------------|------------------------------------------|
| Escherichia coli | 50 |
| Staphylococcus aureus | 100 |
- Table 2: Antimicrobial Activity of MCPA
Safety and Toxicology
While MCPA is effective as a herbicide, its safety profile has raised concerns regarding potential toxicity to non-target organisms, including aquatic life. Studies indicate that MCPA can be toxic to fish and other aquatic organisms at certain concentrations, emphasizing the need for careful application and management practices.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, and how do they influence laboratory handling?
- Molecular Weight : 214.65 g/mol (CAS RN: 13794-10-0) .
- Structural Features : The compound contains a chlorinated phenoxy group and a methyl-substituted propanoic acid backbone, influencing solubility in polar solvents (e.g., methanol, isopropanol) .
- Handling Considerations : Due to its crystalline powder form, avoid dry sweeping; use wet methods or HEPA-filtered vacuums for cleanup to prevent airborne dispersion .
Q. What safety protocols and PPE are recommended for handling this compound?
- PPE : Nitrile gloves and Tyvek® suits are recommended for skin protection .
- Engineering Controls : Use local exhaust ventilation for single-exposure scenarios and enclosed processes for corrosive handling .
- Emergency Measures : Eye wash stations and emergency showers must be accessible. Contaminated clothing should be professionally decontaminated .
Q. What synthetic routes are used to prepare this compound, and what are critical reaction parameters?
- Route 1 : Cyclization of hydroxy acid precursors using boron trifluoride diethyl etherate as a catalyst .
- Route 2 : Liquid-phase synthesis from PEG-supported bromoesters, optimized with potassium carbonate and sulfuric acid .
- Key Parameters : Reaction temperature (80–100°C), solvent selection (tetrahydrofuran, ethanol), and pH control (neutral to acidic conditions) .
Advanced Research Questions
Q. How can discrepancies in analytical data (e.g., NMR, MS) during characterization be resolved?
- Mass Spectrometry : Confirm exact mass (theoretical: 214.05 g/mol) using high-resolution MS to distinguish from structural analogs like mecoprop (CAS 93-65-2) .
- NMR Analysis : Compare chemical shifts with known derivatives (e.g., 2-phenoxypropanoic acid) and validate via 2D-COSY to resolve overlapping signals .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and reference standards to identify impurities .
Q. What methodologies assess environmental persistence and ecotoxicity given limited data?
- Biodegradation Studies : Conduct OECD 301F tests to evaluate aerobic degradation in aqueous systems .
- QSAR Modeling : Predict ecotoxicity using software like EPI Suite™, leveraging data from structurally related chlorophenoxy acids .
- Bioaccumulation Assays : Measure logP (estimated ~2.8) to assess potential for lipid accumulation in aquatic organisms .
Q. How can reaction yields be optimized while minimizing hazardous byproducts?
- Catalyst Optimization : Replace BF3 with immobilized acidic resins to reduce corrosive waste .
- Byproduct Mitigation : Implement inline FTIR monitoring to track intermediate formation and adjust stoichiometry dynamically .
- Green Chemistry : Use solvent-free conditions or ionic liquids to enhance atom economy and reduce VOC emissions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
